[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride

Lipophilicity LogP Permeability

Researchers developing CNS-targeted compounds often encounter poor permeability with primary amine building blocks (LogP -0.84, 2 HBDs) and uncontrolled multi-substitution during derivatization. This N-methyl secondary amine HCl salt resolves both: • +0.42 LogP improvement & one fewer HBD-directly boosting CNS MPO desirability scores • Selective N-alkylation, acylation, or sulfonylation without protecting group steps • Low-MW fragment (153 Da free base) with calibrated LogP, ideal for PAMPA & solubility assay benchmarking Supplied as a 95% solid for precise weighing in parallel synthesis workflows.

Molecular Formula C7H12ClN3O
Molecular Weight 189.64 g/mol
CAS No. 1609407-86-4
Cat. No. B1379639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride
CAS1609407-86-4
Molecular FormulaC7H12ClN3O
Molecular Weight189.64 g/mol
Structural Identifiers
SMILESCNCC1=NOC(=N1)C2CC2.Cl
InChIInChI=1S/C7H11N3O.ClH/c1-8-4-6-9-7(11-10-6)5-2-3-5;/h5,8H,2-4H2,1H3;1H
InChIKeyZBPPHFDKFVIHMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profile and Scaffold Overview


[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride (CAS 1609407-86-4) is a heterocyclic amine building block featuring a 1,2,4-oxadiazole core substituted at the 5-position with a cyclopropyl ring and at the 3-position with an N-methylaminomethyl chain [1]. The free-base form (CAS 1177299-92-1) exhibits a computed LogP of -0.42, a molecular weight of 153 g/mol, and three rotatable bonds, while the hydrochloride salt (MW 190 g/mol) is supplied as a solid with 95% purity . The 1,2,4-oxadiazole scaffold is widely employed in medicinal chemistry as a bioisostere for ester and amide functionalities, and the cyclopropyl group is frequently used to restrict conformation and enhance metabolic stability [2].

Why N-Methyl Substitution Prevents Simple Analogue Interchange


Within the (5-cyclopropyl-1,2,4-oxadiazol-3-yl)methylamine scaffold, generic substitution between the target N-methyl secondary amine and the closely related primary amine analogue (CAS 1082420-52-7) is not permissible for studies where lipophilicity, hydrogen-bond donor capacity, or conformational flexibility influence outcomes. The target compound possesses a single hydrogen-bond donor (N-H) versus two on the primary amine, and its free base exhibits a LogP of -0.42 compared to -0.84 for the primary amine . Methylation of the amine nitrogen raises logD and lowers HBD count by one, parameters that directly govern passive membrane permeability, P-glycoprotein susceptibility, and CNS penetration potential [1]. Furthermore, the N-methyl group adds one rotatable bond (3 vs 2), altering the conformational ensemble available for target engagement . These quantifiable differences mean that the target compound cannot be considered a drop-in replacement for the demethylated analogue in any physicochemical or structure-activity-relationship (SAR) investigation.

Quantitative Differentiation vs. Primary Amine Analogue


Lipophilicity Gain Over Demethylated Analogue

The target compound (free base) yields a computed LogP of -0.42, which is 0.42 log units higher than the -0.84 LogP of the corresponding primary amine analogue, 1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine . This quantifiable increase in lipophilicity places the compound closer to the optimal CNS LogP range (1–3) and is expected to enhance passive membrane diffusion relative to the more polar primary amine [1].

Lipophilicity LogP Permeability

Reduced Hydrogen-Bond Donor Count

The N-methyl secondary amine motif in the target compound reduces the hydrogen-bond donor (HBD) count to one, compared to two HBDs for the primary amine analogue, 1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine [1]. This reduction is consistent with established multiparameter optimization (MPO) guidelines for CNS drugs, where an HBD count ≤ 2 is strongly correlated with improved brain penetration [2].

Hydrogen-bond donor ADME CNS drug design

Rotatable Bond Comparison

The target compound possesses three rotatable bonds, one more than the two found in the primary amine analogue . This additional degree of torsional freedom, conferred by the N-methyl group, influences the conformational entropy penalty upon target binding and may enable access to distinct low-energy conformers not available to the demethylated analog [1].

Conformational flexibility Rotatable bonds Entropy

Hydrochloride Salt Stability and Solubility Advantage

The target compound is supplied as a crystalline hydrochloride salt (CAS 1609407-86-4, MW 190 g/mol, solid form), in contrast to the free base (CAS 1177299-92-1) which may exhibit lower aqueous solubility and variable physical stability . Hydrochloride salt formation of aliphatic amines typically increases aqueous solubility by 1–3 orders of magnitude compared to the free base, facilitating accurate liquid handling and formulation in biological assays [1].

Salt form Solubility Solid-state stability

Optimal Application Scenarios Based on Key Properties


CNS Lead Optimization with Balanced Lipophilicity

When a medicinal chemistry program targeting central nervous system (CNS) receptors requires a primary amine handle for further derivatization but the unsubstituted -NH₂ analogue shows insufficient permeability (LogP = -0.84), this compound’s N-methyl secondary amine (LogP = -0.42, HBD = 1) provides a more favorable starting point for CNS MPO scoring without introducing additional aromatic or bulky lipophilic groups . The 0.42-unit LogP improvement combined with the reduction of one HBD directly addresses two key parameters in the CNS MPO desirability score [1].

Late-Stage N-Functionalization in SAR Studies

The secondary amine motif (NHCH₃) enables selective N-alkylation, N-acylation, or N-sulfonylation without requiring a protecting group step, unlike the primary amine analogue which would yield mixtures of mono- and di-substituted products . This single-point diversification advantage accelerates SAR studies where the amine substituent is a key variable, and the hydrochloride salt form facilitates precise weighing for parallel synthesis in microtiter plates [1].

Fragment-Based Library Screening for Polar Binding Sites

As a low-molecular-weight fragment (MW 153, free base) with a balanced combination of aromatic character (oxadiazole), a cyclopropyl steric shield, and a single hydrogen-bond donor, this compound is suited for inclusion in fragment libraries screening against targets with deep, hydrogen-bond-rich pockets. The N-methyl group provides a modest lipophilic contact surface that can be exploited in fragment growth while the HCl salt ensures solubility in aqueous screening buffers at typical fragment concentrations (0.1–2 mM) .

Reference Standard for Physicochemical Profiling

Because its LogP (-0.42), rotatable bond count (3), HBD (1), and MW (153 free base) are precisely characterized, this compound serves as a calibration standard in high-throughput physicochemical profiling assays (e.g., PAMPA, shake-flask logD, and thermodynamic solubility) when benchmarking newly synthesized 1,2,4-oxadiazole analogues against a well-defined baseline .

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